Cas no 1211489-11-0 (1-(8-Methyl-5-quinolinyl)methanamine)

1-(8-Methyl-5-quinolinyl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (8-Methylquinolin-5-yl)methanamine
- [(8-Methylquinolin-5-yl)methyl]amine
- 1-(8-Methyl-5-quinolinyl)methanamine
- SB67648
- 1211489-11-0
- ALBB-026375
- AKOS015998436
- VS-0378
- 1-(8-methylquinolin-5-yl)methanamine(SALTDATA: FREE)
- 1-(8-methylquinolin-5-yl)methanamine
- MFCD15204347
-
- MDL: MFCD15204347
- Inchi: InChI=1S/C11H12N2/c1-8-4-5-9(7-12)10-3-2-6-13-11(8)10/h2-6H,7,12H2,1H3
- InChI Key: MJZJHOJWWBVSGF-UHFFFAOYSA-N
- SMILES: CC1=C2C(=C(C=C1)CN)C=CC=N2
Computed Properties
- Exact Mass: 172.100048391g/mol
- Monoisotopic Mass: 172.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 329.1±27.0 °C at 760 mmHg
- Flash Point: 179.1±10.9 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
1-(8-Methyl-5-quinolinyl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(8-Methyl-5-quinolinyl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB293834-500 mg |
1-(8-Methyl-5-quinolinyl)methanamine; 95% |
1211489-11-0 | 500MG |
€373.00 | 2023-01-24 | ||
Chemenu | CM222522-1g |
(8-Methylquinolin-5-yl)methanamine |
1211489-11-0 | 95% | 1g |
$203 | 2023-11-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760601-1g |
(8-Methylquinolin-5-yl)methanamine |
1211489-11-0 | 98% | 1g |
¥1665.00 | 2024-08-09 | |
Ambeed | A328858-1g |
(8-Methylquinolin-5-yl)methanamine |
1211489-11-0 | 95+% | 1g |
$183.0 | 2024-04-25 | |
TRC | M334840-50mg |
1-(8-Methyl-5-quinolinyl)methanamine |
1211489-11-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | M334840-100mg |
1-(8-Methyl-5-quinolinyl)methanamine |
1211489-11-0 | 100mg |
$ 70.00 | 2022-06-03 | ||
abcr | AB293834-1g |
1-(8-Methyl-5-quinolinyl)methanamine, 95%; . |
1211489-11-0 | 95% | 1g |
€473.60 | 2025-03-19 | |
A2B Chem LLC | AE13927-500mg |
1-(8-Methyl-5-quinolinyl)methanamine |
1211489-11-0 | >95% | 500mg |
$578.00 | 2024-04-20 | |
abcr | AB293834-1 g |
1-(8-Methyl-5-quinolinyl)methanamine; 95% |
1211489-11-0 | 1g |
€489.50 | 2023-04-26 | ||
TRC | M334840-500mg |
1-(8-Methyl-5-quinolinyl)methanamine |
1211489-11-0 | 500mg |
$ 275.00 | 2022-06-03 |
1-(8-Methyl-5-quinolinyl)methanamine Related Literature
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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8. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
Additional information on 1-(8-Methyl-5-quinolinyl)methanamine
1-(8-Methyl-5-quinolinyl)methanamine: An Overview of CAS No. 1211489-11-0
1-(8-Methyl-5-quinolinyl)methanamine (CAS No. 1211489-11-0) is a unique compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive quinoline scaffold and methyl substitution, holds potential for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research of 1-(8-Methyl-5-quinolinyl)methanamine.
The chemical structure of 1-(8-Methyl-5-quinolinyl)methanamine is defined by a quinoline ring with a methyl group at the 8-position and an amino group attached to a methylated carbon. The quinoline moiety is a well-known heterocyclic aromatic compound that has been extensively studied for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the amino group and the methyl substitution on the quinoline ring imparts unique pharmacological properties to this compound.
The synthesis of 1-(8-Methyl-5-quinolinyl)methanamine can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 8-methylquinoline with an appropriate amine derivative, followed by reductive amination. Another approach involves the use of transition metal-catalyzed cross-coupling reactions to construct the desired quinoline framework. Recent advancements in synthetic methodologies have focused on improving the efficiency and selectivity of these reactions, leading to more cost-effective and environmentally friendly processes.
In terms of biological activity, 1-(8-Methyl-5-quinolinyl)methanamine has shown promising results in several areas. Studies have demonstrated its potential as an antimalarial agent, with significant activity against Plasmodium falciparum, one of the most lethal species of malaria parasites. The compound's ability to disrupt parasite metabolism and inhibit key enzymes involved in parasite survival makes it a valuable candidate for further development in antimalarial drug discovery.
Beyond its antimalarial properties, 1-(8-Methyl-5-quinolinyl)methanamine has also been investigated for its anticancer potential. Preclinical studies have shown that it exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, suggesting that this compound could be a valuable addition to the arsenal of anticancer drugs.
The pharmacokinetic profile of 1-(8-Methyl-5-quinolinyl)methanamine is another critical aspect that has been explored in recent research. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its therapeutic efficacy and safety. The compound's ability to cross biological membranes and reach target tissues effectively makes it a promising candidate for further clinical evaluation.
In addition to its therapeutic applications, 1-(8-Methyl-5-quinolinyl)methanamine has also been studied for its potential as a lead compound in drug discovery programs. Researchers are actively exploring structural modifications to enhance its potency and selectivity while minimizing adverse effects. These efforts involve the use of advanced computational tools and high-throughput screening techniques to identify optimized derivatives with improved pharmacological profiles.
The future outlook for 1-(8-Methyl-5-quinolinyl)methanamine is promising. Ongoing clinical trials are evaluating its safety and efficacy in treating various diseases, including malaria and cancer. Additionally, collaborative efforts between academia and industry are driving innovation in the development of novel formulations and delivery systems to enhance its therapeutic potential.
In conclusion, 1-(8-Methyl-5-quinolinyl)methanamine (CAS No. 1211489-11-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, diverse biological activities, and favorable pharmacokinetic properties make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs and improving patient outcomes.
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